molecular formula C10H16N4 B1586589 6-(4-Methylpiperazin-1-yl)pyridin-3-amine CAS No. 55403-35-5

6-(4-Methylpiperazin-1-yl)pyridin-3-amine

Cat. No.: B1586589
CAS No.: 55403-35-5
M. Wt: 192.26 g/mol
InChI Key: NZTCEWZBMOTKCJ-UHFFFAOYSA-N
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Description

“6-(4-Methylpiperazin-1-yl)pyridin-3-amine” is a chemical compound with the CAS Number: 55403-35-5 . It has a molecular weight of 192.26 .


Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves the use of 10% Palladium on carbon as a catalyst. The compound 1-methyl-4-(5-nitropyridin-2-yl)piperazine is dissolved in ethanol and the solution is stirred at room temperature for 6 hours under a hydrogen atmosphere . The catalyst is then filtered out and the solvent is removed under reduced pressure to yield “this compound” as a brown viscous oil which solidifies under vacuum .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C10H16N4 . The InChI Code for this compound is 1S/C10H16N4/c1-13-4-6-14(7-5-13)10-3-2-9(11)8-12-10/h2-3,8H,4-7,11H2,1H3 .


Chemical Reactions Analysis

The compound “this compound” can participate in various chemical reactions. For instance, it can react with tert-butyl 2-((2-chloro-5-fluoropyrimidin-4-ylamino)methyl)-pyrrolidine-1-carboxylate in the presence of trifluoroacetic acid (TFA) to yield a new compound .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and preferably in a freezer under -20°C .

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

One of the notable applications of 6-(4-Methylpiperazin-1-yl)pyridin-3-amine derivatives is in the realm of anticancer and anti-inflammatory activities. A study by Altenbach et al. (2008) illustrated the synthesis of a series of 2-aminopyrimidines, including derivatives of this compound, which showed potential as histamine H4 receptor ligands. These compounds, particularly those optimized for the pyrimidine 6 position, exhibited significant anti-inflammatory and antinociceptive activities in animal models, supporting the potential of H4 receptor antagonists in pain management and inflammation reduction (Altenbach et al., 2008).

Synthesis and Coordination Chemistry

Another research direction involves the synthesis and coordination chemistry of complexes derived from arylpiperazines. Wei et al. (2004) explored the synthesis of N-alkylpiperazines, leading to potentially tridentate ligands for fac-{Re(CO)3}+ core complexes. This study provided insights into the structural characterization of these complexes, which could have implications for material science and catalysis (Wei et al., 2004).

Enantioseparation and Mass Spectrometric Detection

In the field of analytical chemistry, Jin et al. (2020) utilized (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent for the ultrasensitive detection of chiral amines by HPLC-MS/MS. This innovative approach facilitated the efficient enantioseparation and ultrasensitive detection of chiral amines, showcasing the compound's application in enhancing analytical methodologies (Jin et al., 2020).

Antibacterial Activities

Frolova et al. (2011) discovered a multicomponent reaction leading to the formation of novel heterocyclic compounds with notable antibacterial activities. This study underscores the utility of this compound derivatives in developing new antibacterial agents, highlighting its contribution to addressing antimicrobial resistance (Frolova et al., 2011).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

While the future directions for “6-(4-Methylpiperazin-1-yl)pyridin-3-amine” are not explicitly mentioned in the search results, it’s clear that research is ongoing into the potential applications of this compound and similar compounds, particularly in the field of anti-tubercular agents .

Biochemical Analysis

Biochemical Properties

6-(4-Methylpiperazin-1-yl)pyridin-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with serine/threonine-protein kinases, which are crucial for cell cycle regulation and DNA repair . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the activity of tyrosine kinases, which play a pivotal role in cell signaling and growth . This compound can alter gene expression patterns, leading to changes in cellular behavior and metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions result in changes in cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding these pathways is essential for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution patterns can influence its efficacy and toxicity in biological systems.

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, where it exerts its effects

Properties

IUPAC Name

6-(4-methylpiperazin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-13-4-6-14(7-5-13)10-3-2-9(11)8-12-10/h2-3,8H,4-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTCEWZBMOTKCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376932
Record name 6-(4-methylpiperazin-1-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55403-35-5
Record name 6-(4-Methylpiperazin-1-yl)pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55403-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-methylpiperazin-1-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4-methylpiperazin-1-yl)pyridin-3-amine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

An amount of 1 g (4.48 mmol) of 1-Methyl-4-(5-nitro-pyridin-2-yl)-piperazine is dissolved in methanol (50 mL), followed by a catalytic amount of 10% Pd/C. The mixture is hydrogenated at 35-40 psi for 3 hours, filtrated through celite followed by evaporation to give 900 mg (100% yield) of purple solid; mp 97-98° C. MS (ESI) m/z 193.1 (M+1)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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